Acetic acid;octane-1,8-dithiol

Description

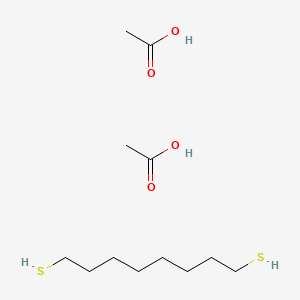

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;octane-1,8-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18S2.2C2H4O2/c9-7-5-3-1-2-4-6-8-10;2*1-2(3)4/h9-10H,1-8H2;2*1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXDDALJRRGLIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C(CCCCS)CCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703345 | |

| Record name | Acetic acid--octane-1,8-dithiol (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-17-3 | |

| Record name | Acetic acid--octane-1,8-dithiol (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Octane 1,8 Dithiol Diacetate

Established Synthetic Pathways via Acylating Agents

The most common and established method for the synthesis of octane-1,8-dithiol diacetate is the reaction of octane-1,8-dithiol with a suitable acylating agent. Acetic anhydride (B1165640) is a widely used and effective reagent for this transformation due to its reactivity and availability.

Reaction of Octane-1,8-dithiol with Acetic Anhydride

The reaction proceeds via a nucleophilic acyl substitution mechanism where the sulfur atoms of the thiol groups in octane-1,8-dithiol attack the electrophilic carbonyl carbons of acetic anhydride. This results in the displacement of an acetate (B1210297) ion as a leaving group and the formation of the thioester bond. As there are two thiol functional groups in octane-1,8-dithiol, the reaction occurs at both ends of the alkane chain to yield the diacetate product.

HS(CH₂)₈SH + 2 (CH₃CO)₂O → CH₃CO-S(CH₂)₈S-COCH₃ + 2 CH₃COOH

This reaction is typically carried out in an appropriate organic solvent to facilitate the dissolution of the reactants and to control the reaction temperature.

Role of Catalysts and Reagents in Thioacetylation Processes

To enhance the rate and efficiency of the thioacetylation reaction, specific catalysts and reagents are often employed. These additives play crucial roles in activating the reactants and ensuring the reaction proceeds to completion.

Triethylamine (B128534) (Et₃N) is a commonly used organic base in the acylation of thiols. Its primary function is to deprotonate the thiol groups of octane-1,8-dithiol to form the more nucleophilic thiolate anions. The thiolate is a significantly stronger nucleophile than the neutral thiol, leading to a much faster reaction with acetic anhydride.

The acid-base reaction between octane-1,8-dithiol and triethylamine can be represented as:

HS(CH₂)₈SH + 2 Et₃N ⇌ ⁻S(CH₂)₈S⁻ + 2 Et₃NH⁺

The triethylammonium (B8662869) salt formed as a byproduct is typically soluble in the reaction medium and can be removed during the workup procedure. The use of a stoichiometric amount of triethylamine relative to the thiol groups is common to ensure complete deprotonation and high conversion to the diacetate.

N,N-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst for a wide range of acylation reactions, including the formation of thioesters. In the reaction between octane-1,8-dithiol and acetic anhydride, DMAP functions by first reacting with acetic anhydride to form a highly reactive N-acylpyridinium intermediate.

This intermediate is much more electrophilic than acetic anhydride itself. Subsequently, the thiolate anion (formed by the action of a base like triethylamine) or the neutral thiol rapidly attacks the N-acylpyridinium species, leading to the formation of the thioester and regeneration of the DMAP catalyst. The catalytic cycle of DMAP significantly accelerates the rate of acylation.

Catalytic Cycle of DMAP in Thioacetylation:

Activation of Acetic Anhydride: DMAP attacks one of the carbonyl groups of acetic anhydride to form the N-acetylpyridinium ion and an acetate anion.

Nucleophilic Attack by Thiolate: The thiolate of octane-1,8-dithiol attacks the highly reactive N-acetylpyridinium ion.

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the thioester product, releasing DMAP, which can then re-enter the catalytic cycle.

Optimization of Reaction Conditions for Octane-1,8-dithiol Diacetate Synthesis

The successful synthesis of octane-1,8-dithiol diacetate with high yield and purity depends on the careful optimization of several reaction parameters. These include the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time.

| Parameter | Condition | Rationale |

| Solvent | Aprotic solvents such as dichloromethane (B109758) (DCM), chloroform, or tetrahydrofuran (B95107) (THF) | These solvents are inert to the reactants and facilitate dissolution. |

| Temperature | Typically room temperature (20-25 °C) | The reaction is often exothermic. Room temperature provides a balance between a reasonable reaction rate and minimizing potential side reactions. Cooling may be necessary upon addition of reagents. |

| Stoichiometry | Octane-1,8-dithiol: 1 equivalentAcetic Anhydride: >2 equivalentsTriethylamine: >2 equivalentsDMAP: Catalytic amount (e.g., 0.05-0.1 equivalents) | A slight excess of acetic anhydride and triethylamine ensures complete conversion of the dithiol. Only a catalytic amount of DMAP is required. |

| Reaction Time | Varies from a few hours to overnight | Monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of complete consumption of the starting dithiol. |

Alternative Thioesterification Strategies Applicable to Alkanedithiols

While the use of acetic anhydride is a standard method, other synthetic strategies can be employed for the preparation of octane-1,8-dithiol diacetate, particularly when seeking milder conditions or alternative activating agents.

One common alternative involves the use of acetyl chloride as the acylating agent. The reaction with octane-1,8-dithiol in the presence of a base like triethylamine or pyridine (B92270) proceeds rapidly to form the diacetate and the corresponding ammonium (B1175870) hydrochloride salt.

HS(CH₂)₈SH + 2 CH₃COCl + 2 Et₃N → CH₃CO-S(CH₂)₈S-COCH₃ + 2 Et₃NH⁺Cl⁻

Another approach is the direct condensation of octane-1,8-dithiol with acetic acid using a coupling agent. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can activate the carboxylic acid, facilitating the nucleophilic attack by the thiol. The addition of a catalytic amount of DMAP can further accelerate this process. organic-chemistry.org This method is advantageous as it avoids the use of more reactive and corrosive acylating agents like anhydrides and acyl chlorides. researchgate.net

| Reagent | Description |

| Octane-1,8-dithiol | The starting dithiol. |

| Acetic Anhydride | A common acylating agent. |

| Acetyl Chloride | A more reactive acylating agent. |

| Acetic Acid | A less reactive acylating agent, requires a coupling agent. |

| Triethylamine | A base used to deprotonate the thiol. |

| N,N-Dimethylaminopyridine (DMAP) | A nucleophilic catalyst for acylation. |

| N,N'-Dicyclohexylcarbodiimide (DCC) | A coupling agent for condensation reactions. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | A water-soluble coupling agent. |

Advanced Analytical Characterization in Research of Octane 1,8 Dithiol Diacetate

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about a molecule's structure and the chemical environments of its constituent atoms.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. In the analysis of Octane-1,8-dithiol diacetate, FTIR is particularly useful for confirming the presence of the key thioester carbonyl groups and the long alkyl chain. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds.

The most prominent feature in the FTIR spectrum of Octane-1,8-dithiol diacetate is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the thioester functional groups. This peak is typically observed in the range of 1690-1710 cm⁻¹. The presence of this band is a clear indicator of the successful acetylation of the terminal thiol groups of the octane-1,8-dithiol precursor.

Additionally, the spectrum displays characteristic peaks for the alkane backbone. The C-H stretching vibrations of the methylene (B1212753) groups (-CH₂-) in the octane (B31449) chain appear as strong, sharp peaks in the region of 2850-2960 cm⁻¹. Weaker C-H bending vibrations can also be observed around 1465 cm⁻¹. The presence of the carbon-sulfur (C-S) bond is indicated by a weaker absorption in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Expected FTIR Absorption Bands for Octane-1,8-dithiol Diacetate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (-CH₂-) | 2850 - 2960 | Strong, Sharp |

| C=O Stretch | Thioester (-S-C=O) | 1690 - 1710 | Strong, Sharp |

| C-H Bend | Alkyl (-CH₂-) | ~1465 | Variable |

| C-S Stretch | Thioester/Thioether | 600 - 800 | Weak to Medium |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR provide precise information about the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of Octane-1,8-dithiol diacetate is expected to be symmetrical due to the identical functional groups at both ends of the octane chain. The spectrum would feature distinct signals for the methyl protons of the acetate (B1210297) groups and the different methylene protons along the alkyl chain. The methyl protons (-C(=O)CH₃) would appear as a sharp singlet, integrating to six protons, with a chemical shift (δ) typically around 2.3-2.4 ppm. The methylene protons adjacent to the sulfur atoms (-SCH₂-) would appear as a triplet around 2.8-3.0 ppm, integrating to four protons. The remaining methylene groups of the octane backbone would produce overlapping multiplets in the upfield region of 1.2-1.7 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The most downfield signal would correspond to the carbonyl carbon of the thioester group, expected around 195 ppm. The methyl carbons of the acetate groups would produce a signal around 30 ppm. The carbons of the octane chain would show distinct signals, with the carbon directly bonded to the sulfur appearing at approximately 29-30 ppm, and the other methylene carbons resonating at slightly different shifts between 25 and 29 ppm due to their varying distances from the electron-withdrawing thioester group.

Predicted NMR Data for Octane-1,8-dithiol Diacetate

| ¹H NMR (Proton) | |||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.90 | Triplet | 4H | -S-CH₂- |

| ~2.35 | Singlet | 6H | -C(=O)CH₃ |

| ~1.58 | Multiplet | 4H | -S-CH₂-CH₂- |

| ~1.30 | Multiplet | 8H | -(CH₂)₄- (central) |

| ¹³C NMR (Carbon) | |||

| Chemical Shift (δ, ppm) | Assignment | ||

| ~195.5 | -S-C=O | ||

| ~30.2 | -C(=O)CH₃ | ||

| ~29.5 | -S-CH₂- | ||

| ~28.8 | Alkyl Chain Carbons | ||

| ~28.3 | Alkyl Chain Carbons | ||

| ~25.7 | Alkyl Chain Carbons |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for confirming the molecular weight of moderately polar, thermally fragile molecules. In the analysis of Octane-1,8-dithiol diacetate (MW = 262.43 g/mol ), ESI-MS would be expected to show a prominent signal for the protonated molecule, [M+H]⁺, at an m/z value of approximately 263.4. scbt.com Another commonly observed ion is the sodium adduct, [M+Na]⁺, which would appear at an m/z of about 285.4. The high accuracy and minimal fragmentation provided by ESI make it an excellent tool for unambiguous molecular weight confirmation. rsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique, often used for analyzing larger molecules like polymers and biomolecules. In the context of mechanistic studies involving Octane-1,8-dithiol diacetate, MALDI-TOF MS can be a valuable tool. For instance, if this compound is used as a cross-linking agent in polymerization reactions, MALDI-TOF could be used to analyze the resulting polymer. The mass spectrum could reveal the mass of the polymer chains, confirming the incorporation of the dithiol diacetate linker. It can also help identify reaction intermediates or byproducts, providing insight into the reaction mechanism by detecting species that may be transient or present in low concentrations.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is essential for separating components of a mixture, making it the primary method for assessing the purity of a synthesized compound and for its isolation.

The purity of Octane-1,8-dithiol diacetate can be effectively determined using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Given its expected boiling point, GC coupled with a Flame Ionization Detector (GC-FID) would be a suitable method. A single sharp peak in the chromatogram would indicate a high degree of purity. For preparative purposes or for analyzing less volatile impurities, reverse-phase HPLC with a C18 column is a standard choice. A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) would separate the target compound from any starting materials or byproducts. The purity is typically quantified by the relative area of the product peak in the chromatogram.

Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| GC | Non-polar (e.g., DB-5) | Helium or Hydrogen | FID | Purity Assessment |

| HPLC | Reverse-Phase (e.g., C18) | Acetonitrile/Water Gradient | UV (at low λ) or ELSD | Purity Assessment & Isolation |

Flash Chromatography for Purification Protocols

Flash chromatography is a purification technique that utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, a solvent system, to separate components of a mixture based on their differential partitioning between the two phases. orgsyn.org For a moderately polar compound like Octane-1,8-dithiol Diacetate, a normal-phase flash chromatography setup is highly effective.

The selection of an appropriate eluent system is critical for achieving good separation. rochester.edu A common approach involves using a mixture of a nonpolar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate or diethyl ether. rochester.edu The polarity of the eluent is gradually increased to first elute nonpolar impurities and then the desired compound, leaving more polar impurities adsorbed to the stationary phase. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2 to 0.3 for the target compound on a corresponding TLC plate to ensure efficient separation on the column. mit.edu

A typical flash chromatography procedure for the purification of Octane-1,8-dithiol Diacetate would involve dissolving the crude reaction mixture in a minimal amount of a suitable solvent and adsorbing it onto a small amount of silica gel. This solid-phase sample loading is often preferred as it can lead to better resolution compared to direct liquid injection. rochester.edu The column is packed with silica gel as a slurry in the initial, less polar eluent. epfl.ch The sample is then carefully added to the top of the column, and the elution is carried out with a gradually increasing polarity gradient.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) rsc.org |

| Column Dimensions | Dependent on sample size (e.g., 40g silica for 1g crude product) |

| Eluent System | Gradient elution with Hexanes and Ethyl Acetate (e.g., starting with 95:5 and gradually increasing to 80:20 Hexanes:Ethyl Acetate) rochester.edu |

| Sample Loading | Dry loading on silica gel rochester.edu |

| Flow Rate | Adjusted to allow for proper separation (typically 5-7 cm/minute solvent head drop) epfl.ch |

| Fraction Collection | Collected in tubes based on elution volume |

| Purity Analysis | Fractions analyzed by TLC to identify those containing the pure product |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring the progress of a chemical reaction in real-time. mit.edu It is a quick, simple, and cost-effective method to determine the consumption of starting materials, the formation of the product, and the presence of any byproducts. mit.edu For the synthesis of Octane-1,8-dithiol Diacetate, TLC can be used to track the conversion of the starting dithiol to the diacetate product.

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a plastic or glass plate coated with a thin layer of an adsorbent, typically silica gel. wvu.edu The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary phase. wvu.edu

In the context of monitoring the formation of Octane-1,8-dithiol Diacetate from octane-1,8-dithiol, the starting material (dithiol) is more polar than the diacetate product due to the presence of free thiol groups. Consequently, the product will have a higher Rf value (travel further up the plate) than the starting material. By spotting the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same plate, the progress of the reaction can be easily visualized. mit.edu The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Visualization of the spots on the TLC plate can be achieved using various methods. If the compounds are UV-active, they can be seen under a UV lamp. rsc.org For compounds that are not UV-active, staining with a developing agent is necessary. rsc.org A common stain for sulfur-containing compounds is a potassium permanganate (B83412) solution.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 on aluminum-backed plates rsc.org |

| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate (e.g., 85:15 v/v) |

| Sample Application | Capillary spotting of starting material, reaction mixture, and co-spot |

| Development | In a closed chamber saturated with the mobile phase vapor |

| Visualization | UV light (254 nm) if compounds are UV-active, or staining with potassium permanganate solution rsc.org |

| Expected Rf of Octane-1,8-dithiol | Lower Rf (e.g., ~0.2) due to higher polarity |

| Expected Rf of Octane-1,8-dithiol Diacetate | Higher Rf (e.g., ~0.5) due to lower polarity |

Mechanistic Investigations and Chemical Reactivity of Octane 1,8 Dithiol Diacetate

Reactivity of Thioester Functionalities

Thioesters are acyl compounds that are more reactive than their corresponding oxygen esters, a property that is central to their role in biological systems as acyl-transfer agents. The thioester linkages in octane-1,8-dithiol diacetate are susceptible to nucleophilic attack, leading to hydrolysis, transesterification, and other substitution reactions.

Potential for Hydrolysis and Transesterification Reactions

Thioesters, while more reactive than esters, are relatively stable in water at neutral pH. However, they can undergo hydrolysis to yield a thiol and a carboxylic acid. In the case of octane-1,8-dithiol diacetate, hydrolysis would result in the formation of octane-1,8-dithiol and acetic acid. This reaction is thermodynamically favorable.

Transesterification involves the exchange of the thiol portion of the thioester with another alcohol or thiol. This reaction proceeds through a nucleophilic acyl substitution mechanism where an incoming alcohol or thiol attacks the electrophilic carbonyl carbon of the thioester.

Nucleophilic Acyl Substitution Pathways

The primary reaction pathway for thioesters is nucleophilic acyl substitution. This is a two-step process involving the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group, which in this case is a thiolate. The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid chlorides > acid anhydrides > thioesters > esters > amides. This places thioesters at a moderate level of reactivity, making them effective acylating agents under specific conditions. The stability of the leaving group is a key determinant of reactivity; thiolates are weaker bases and thus better leaving groups than alkoxides, explaining the higher reactivity of thioesters compared to esters.

Enzyme Inhibition Mechanisms Involving Octane-1,8-dithiol Diacetate

Recent research has highlighted the potential of compounds containing thiol-reactive functionalities to act as enzyme inhibitors. Octane-1,8-dithiol diacetate has been investigated for its inhibitory activity, particularly against enzymes with metal-coordinating residues in their active sites.

Inhibition of Histone Lysine (B10760008) Demethylase JMJD2A

Octane-1,8-dithiol diacetate has been identified as an inhibitor of the histone lysine demethylase JMJD2A. JMJD2A is a member of the 2-oxoglutarate (2OG)-dependent oxygenase superfamily and plays a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histones. The catalytic activity of JMJD2A is dependent on a conserved Fe(II) ion in its active site. However, structural studies have revealed the presence of a unique Cys3-His zinc-binding site in close proximity to the active site.

Proposed Mechanism of Action: Ejection of Structural Zinc(II) Ions

The inhibitory action of octane-1,8-dithiol diacetate against JMJD2A is proposed to occur through the ejection of the structural Zn(II) ion. This mechanism offers an alternative to the more common approach of targeting the highly conserved Fe(II)-binding site in 2OG oxygenases. Compounds that can effectively chelate or displace the zinc ion can disrupt the structural integrity of the enzyme, leading to a loss of catalytic activity. It is hypothesized that the dithiol, generated from the hydrolysis of the diacetate, coordinates to the zinc ion, leading to its displacement from the enzyme.

This zinc-ejection mechanism provides a potential avenue for developing selective inhibitors for the JMJD2 family of histone demethylases, as the zinc-binding site is not conserved across all histone demethylase subfamilies.

Kinetic Analysis of Enzyme-Inhibitor Interactions

The interaction between an irreversible inhibitor and its target enzyme can be analyzed to determine the kinetics of inhibition. Such analyses often reveal a time-dependent inactivation of the enzyme. For inhibitors that act via zinc ejection, the kinetics would likely reflect the rate of hydrolysis of the pro-inhibitor (octane-1,8-dithiol diacetate) to the active dithiol, followed by the rate of zinc chelation and ejection.

Kinetic studies with zinc-ejecting compounds, such as disulfiram (B1670777) and ebselen, have demonstrated dose-dependent zinc ejection from JMJD2A. While specific kinetic data for octane-1,8-dithiol diacetate's interaction with JMJD2A is not detailed in the provided information, the general approach would involve monitoring the loss of enzyme activity over time in the presence of the inhibitor. Non-linear regression analysis of the resulting progress curves can provide accurate values for the inhibition constants. Pre-incubation of the enzyme with the inhibitor is a common experimental step to allow for the establishment of the binding equilibrium before initiating the reaction, which is particularly important for slow-binding or irreversible inhibitors.

Investigation of Preincubation Effects on Enzyme Activity

Comprehensive searches of available scientific literature and research databases did not yield specific studies investigating the preincubation effects of octane-1,8-dithiol diacetate on enzyme activity. Consequently, there are no detailed research findings or data tables to present on this specific topic. The interaction between this particular compound and various enzymes, specifically concerning how preincubation might alter enzymatic reactions, remains an uninvestigated area in the accessible scientific literature.

While general principles of enzyme inhibition and the reactivity of thiol compounds are well-documented, applying this general knowledge to the specific case of octane-1,8-dithiol diacetate without direct experimental evidence would be speculative. researchgate.nettandfonline.comnih.govmdpi.comnih.gov Research on other thiols and dithiols has shown that preincubation can influence enzyme activity, often through covalent modification of enzyme functional groups. researchgate.nettandfonline.comnih.gov However, the unique structure of octane-1,8-dithiol diacetate, with its ester linkages and long alkyl chain, necessitates specific studies to determine its precise effects.

Further research would be required to elucidate the mechanistic details of how octane-1,8-dithiol diacetate interacts with enzymes and to quantify any preincubation-dependent effects on their catalytic activity. Such studies would likely involve incubating the enzyme with the compound for various periods before initiating the enzymatic reaction and measuring any changes in reaction velocity or inhibition constants.

Computational and Theoretical Studies on Octane 1,8 Dithiol Diacetate

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations for Reactivity Prediction

Quantum mechanical calculations are essential for understanding the electronic structure and predicting the reactivity of molecules. For octane-1,8-dithiol diacetate, QM methods such as Density Functional Theory (DFT) can be employed to calculate various molecular properties that correlate with reactivity. These properties include the energies of the frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges. The locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For octane-1,8-dithiol diacetate, the sulfur atoms and carbonyl oxygen atoms are expected to be regions of high electron density, making them susceptible to electrophilic attack, while the carbonyl carbon atoms are electrophilic and prone to nucleophilic attack.

Together, QM and MD simulations offer a comprehensive approach to predicting the reactivity of octane-1,8-dithiol diacetate. QM calculations can provide the intrinsic electronic properties that govern reactivity, while MD simulations can account for the dynamic and environmental factors that modulate it.

A hypothetical data table summarizing key reactivity descriptors calculated using DFT for octane-1,8-dithiol diacetate is presented below.

| Parameter | Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 2.1 D | Indicates the overall polarity of the molecule. |

| Mulliken Charge on Carbonyl Carbon | +0.45 e | A significant positive charge suggests a strong electrophilic site. |

| Mulliken Charge on Sulfur | -0.15 e | A negative charge suggests a nucleophilic site. |

Modeling of Thioester Hydrolysis and Zinc Coordination

The hydrolysis of thioesters is a fundamentally important reaction in organic chemistry and biochemistry. Computational modeling can elucidate the detailed mechanism of this reaction for octane-1,8-dithiol diacetate. The hydrolysis is expected to proceed through a two-step mechanism involving the nucleophilic attack of a water molecule on the carbonyl carbon, forming a tetrahedral intermediate, followed by the departure of the thiol leaving group. QM calculations can be used to determine the geometries and energies of the reactants, transition states, and products along the reaction pathway. The calculated activation energy for the reaction provides a quantitative measure of the reaction rate. The exergonicity of thioester hydrolysis, often around -5 to -7 kcal/mol, is a key thermodynamic feature that can be precisely calculated.

The presence of two thiol groups in the parent molecule, octane-1,8-dithiol, suggests that it could act as a bidentate ligand for metal ions. Dithiols are known to be effective chelating agents for heavy metals. The coordination of zinc ions to the dithiol derived from the hydrolysis of octane-1,8-dithiol diacetate can also be modeled using computational methods. QM calculations can predict the preferred coordination geometry of the zinc-dithiol complex, which is typically tetrahedral for zinc. Parameters such as bond lengths, bond angles, and coordination energies can be calculated to characterize the stability of the complex. MD simulations can further be used to study the dynamics of the coordination process and the behavior of the complex in solution.

Below is a hypothetical data table summarizing the calculated thermodynamic and kinetic parameters for the hydrolysis of one thioester group in octane-1,8-dithiol diacetate.

| Parameter | Calculated Value | Unit | Description |

| ΔG‡ (Activation Free Energy) | 15.2 | kcal/mol | The free energy barrier for the hydrolysis reaction. |

| ΔG_rxn (Reaction Free Energy) | -6.8 | kcal/mol | The overall free energy change of the hydrolysis reaction, indicating it is exergonic. |

| Zn-S bond distance | 2.35 | Å | The predicted bond length between zinc and a sulfur atom in the coordinated complex. |

| Coordination Energy | -45.7 | kcal/mol | The energy released upon the formation of the zinc-dithiol complex, indicating a stable interaction. |

Conformational Analysis and Molecular Recognition Studies

The flexible nature of the octane (B31449) backbone in octane-1,8-dithiol diacetate gives rise to a multitude of possible conformations. Understanding the conformational preferences of this molecule is crucial as it can influence its physical properties and biological activity. Conformational analysis can be performed using computational methods such as systematic or stochastic searches followed by QM or molecular mechanics (MM) energy minimizations. These studies can identify the low-energy conformers and the rotational barriers between them. For a long-chain dithiol derivative, extended (anti) conformations of the alkyl chain are generally expected to be lower in energy, but folded conformations may also be accessible.

Molecular recognition studies involve understanding how a molecule interacts with other molecules, such as receptors or enzymes. While there is no specific receptor mentioned for octane-1,8-dithiol diacetate, computational docking and MD simulations can be used to hypothetically explore its interactions with various binding sites. For example, the dithiol product of its hydrolysis could be docked into the active site of a zinc-containing enzyme to explore potential inhibitory effects. These simulations can provide insights into the binding mode, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals interactions), and the binding affinity. The conformational flexibility of the ligand is a critical factor in these studies, as the molecule may adopt a specific conformation to fit into a binding pocket.

A hypothetical table showing the relative energies of different conformers of octane-1,8-dithiol diacetate is provided below.

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Description |

| 1 | 180° (anti) | 0.0 | Fully extended alkyl chain. |

| 2 | 60° (gauche) | 0.9 | A kink in the alkyl chain. |

| 3 | -60° (gauche) | 0.9 | An alternative kink in the alkyl chain. |

| 4 | Folded | 3.5 | A conformation where the two ends of the molecule are in proximity. |

Potential Applications As a Chemical Probe or Precursor in Research

Role as a Chemical Probe for Enzyme Activity Modulation

The thiol groups of octane-1,8-dithiol are known to participate in thiol-disulfide exchange reactions, a fundamental process in biological systems for modulating protein function and enzyme activity. nih.gov A molecule incorporating this dithiol moiety could serve as a probe to investigate enzymes whose activity is regulated by the redox state of cysteine residues.

The presence of the acetic acid component could influence the molecule's solubility and cell permeability, potentially allowing for targeted delivery to specific cellular compartments. While direct studies on "Acetic acid;octane-1,8-dithiol" are not available, research on similar dithiols like 3,6-dioxa-1,8-octanedithiol has demonstrated their utility as model compounds for studying the active sites of thioredoxins, enzymes crucial for cellular redox balance. acs.orgchemicalbook.com Such compounds can react with metal-based anticancer prodrugs, indicating a potential role in probing and modulating the activity of metalloenzymes. acs.org

Table 1: Potential Enzyme Classes for Modulation

| Enzyme Class | Modulation Mechanism | Potential Outcome |

| Cysteine Proteases | Reversible or irreversible inhibition via disulfide bond formation with active site cysteine. | Control of proteolytic cascades. |

| Protein Tyrosine Phosphatases | Interaction with catalytic cysteine to modulate signaling pathways. | Therapeutic intervention in signaling disorders. |

| Thioredoxin Reductases | Substrate mimicry to probe enzyme kinetics and inhibition. | Insights into antioxidant defense mechanisms. |

Precursor for In-situ Generation of Octane-1,8-dithiol for Material Science Applications (e.g., SAMs, Polymerization)

Octane-1,8-dithiol is a well-established building block in material science, particularly for the formation of self-assembled monolayers (SAMs) on metal surfaces like gold. researchgate.netnih.govrsc.org These SAMs can be used to control surface properties, for the controlled growth of nanoparticles, and in the fabrication of electronic devices. researchgate.netsigmaaldrich.com

A compound like "this compound" or its acetylated derivative could serve as a protected precursor for the controlled, in-situ release of octane-1,8-dithiol. The acetyl groups would act as protecting groups for the thiol functionalities, preventing premature reaction or degradation. This controlled release could be triggered by a change in pH or the introduction of a specific catalyst, allowing for precise temporal and spatial control over the formation of SAMs or the initiation of polymerization reactions.

Thioacetic acid, the sulfur analog of acetic acid, is commonly used in organic synthesis to introduce thiol groups into molecules. wikipedia.org A similar principle could be applied here, where the acetylated dithiol is deprotected to generate the reactive dithiol for subsequent applications.

The in-situ generation of dithiols is also relevant in polymerization processes. For instance, 3,6-dioxa-1,8-octanedithiol undergoes radical ring-opening redox polymerization to form polydisulfides, which are of interest for developing biologically active and degradable materials. mdpi.comresearchgate.net A protected form of octane-1,8-dithiol could offer advantages in controlling the initiation and propagation of such polymerizations.

Table 2: Potential Material Science Applications

| Application | Role of Precursor | Advantage |

| Self-Assembled Monolayers (SAMs) | Controlled release of octane-1,8-dithiol. | Improved control over monolayer formation and quality. |

| Nanoparticle Synthesis | Templated growth on in-situ formed SAMs. | Precise control over nanoparticle size and distribution. researchgate.net |

| Polymerization | Controlled initiation of thiol-ene or disulfide polymerizations. | Tailorable polymer properties and architectures. |

Applications in the Synthesis of Complex Organic Molecules

In the realm of organic synthesis, dithiols are valuable reagents, often employed as protecting groups for carbonyl compounds (forming dithioacetals) or as precursors for the construction of sulfur-containing heterocycles. The use of a protected dithiol, such as an acetylated derivative of octane-1,8-dithiol, would be advantageous in multi-step syntheses where the free thiol groups might interfere with other reagents.

The deprotection of the thioacetate (B1230152) can be achieved under specific conditions, allowing the unmasking of the dithiol at the desired stage of a synthetic sequence. This strategy is crucial for the synthesis of complex natural products and other intricate organic molecules where chemoselectivity is paramount. While direct examples using "this compound" are absent, the principle of using protected thiols is a cornerstone of modern organic synthesis.

Furthermore, the bifunctional nature of octane-1,8-dithiol allows it to act as a linker molecule, connecting two different molecular fragments. A protected version would enable the sequential introduction of these fragments, further expanding its synthetic utility.

Table 3: Synthetic Applications

| Synthetic Transformation | Role of Octane-1,8-dithiol Derivative | Key Advantage |

| Carbonyl Protection | Formation of a stable dithioacetal. | Protection of aldehydes and ketones under various reaction conditions. |

| Heterocycle Synthesis | Precursor for sulfur-containing rings. | Access to diverse heterocyclic scaffolds. |

| Multi-step Synthesis | Protected dithiol for sequential reactions. | Enhanced chemoselectivity and overall yield. |

Future Research Directions and Outlook for Octane 1,8 Dithiol Diacetate

Development of Novel Synthetic Routes with Improved Efficiency

While the synthesis of simple thioacetates can be straightforward, the development of highly efficient and scalable routes for bifunctional molecules like octane-1,8-dithiol diacetate remains a key area for future research. Current methods often rely on the acylation of the corresponding dithiol, which can present challenges in terms of selectivity and purification, especially on a larger scale.

Future investigations are expected to concentrate on the following areas:

Catalytic Approaches: The development of novel catalytic systems for the direct and selective diacetylation of long-chain dithiols could significantly improve efficiency. This might involve exploring organocatalysis or transition-metal catalysis to achieve high yields under mild reaction conditions, minimizing the need for protecting groups and reducing waste.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yields, enhanced safety, and easier scalability. The application of flow chemistry to the synthesis of octane-1,8-dithiol diacetate could streamline its production.

Green Chemistry Principles: Future synthetic strategies will likely emphasize the use of environmentally benign solvents, renewable starting materials, and atom-economical reactions to align with the principles of green chemistry. Research into solvent-free reaction conditions or the use of aqueous media for the synthesis of thioacetates is a promising avenue. rsc.org

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Methods | Higher efficiency, milder conditions, reduced waste | Development of novel organo- or transition-metal catalysts |

| Flow Chemistry | Precise reaction control, scalability, improved safety | Adaptation of acylation reactions to continuous flow systems |

| Green Synthesis | Environmental sustainability, reduced hazard | Use of benign solvents, renewable resources, atom economy |

Exploration of Broader Mechanistic Reactivity Profiles

A thorough understanding of the mechanistic pathways governing the reactions of dithioacetates is fundamental to their rational application. While the hydrolysis of thioesters has been studied, the nuanced reactivity of bifunctional dithioacetates, particularly in complex chemical environments, warrants deeper investigation.

Future research in this area should aim to:

Elucidate Reaction Intermediates: Detailed kinetic and computational studies can provide insights into the transition states and intermediates involved in the cleavage of the dithioacetate groups under various conditions (e.g., acidic, basic, enzymatic). Understanding these intermediates is crucial for controlling reaction outcomes.

Investigate Radical-Mediated Reactions: The involvement of thioacid thiyl radicals in photoredox catalysis opens up new avenues for amide and thioester bond formation. rsc.org Exploring the potential of octane-1,8-dithiol diacetate to participate in such radical-mediated processes could lead to novel synthetic applications.

Map Nucleophilic Substitution Reactions: A comprehensive study of the kinetics and mechanisms of nucleophilic substitution reactions at the thioester carbonyl carbon with a wide range of nucleophiles is needed. This will allow for the fine-tuning of dithioacetate-based linkers for specific release profiles in drug delivery systems. acs.orgnih.gov

Design of Next-Generation Chemical Probes Based on Dithioacetate Scaffolds

The development of chemical probes for biological imaging is a rapidly advancing field. While dithiol-based fluorescent probes have been developed for the detection of thiols, the dithioacetate scaffold offers a latent thiol functionality that can be unmasked by specific triggers, providing a basis for "turn-on" fluorescent probes. nih.govmdpi.comsci-hub.se

Future research directions include:

"Turn-On" Fluorescent Probes: Designing probes where the dithioacetate groups quench the fluorescence of a tethered fluorophore. Cleavage of the thioacetate (B1230152) esters by specific cellular stimuli (e.g., enzymes, pH changes) would release the dithiol, leading to a conformational change and a "turn-on" fluorescent signal.

Ratiometric Probes: Developing probes that exhibit a change in the ratio of two emission wavelengths upon reaction. This can be achieved by incorporating two fluorophores whose fluorescence resonance energy transfer (FRET) efficiency is altered upon cleavage of the dithioacetate linkers.

Target-Specific Probes: Functionalizing the octane-1,8-dithiol diacetate backbone with targeting moieties (e.g., peptides, antibodies) to direct the probe to specific cells or subcellular compartments for localized sensing.

| Probe Type | Principle of Operation | Potential Application |

| "Turn-On" Probes | Fluorescence quenching by thioacetate, de-quenching upon cleavage | Detection of specific enzymatic activity or pH changes |

| Ratiometric Probes | Change in FRET efficiency upon linker cleavage | Quantitative imaging of cellular analytes |

| Target-Specific Probes | Conjugation to a targeting ligand | Localized sensing within specific cellular environments |

Integration into Advanced Functional Materials Research (e.g., cleavable linkers, smart materials)

The ability of the dithioacetate group to be cleaved under specific conditions makes octane-1,8-dithiol diacetate an attractive building block for advanced functional materials. The long, flexible octyl chain provides a desirable spacer element for various applications.

Future research is expected to explore:

Cleavable Linkers for Drug Delivery: The dithioacetate moiety can serve as a cleavable linker in antibody-drug conjugates (ADCs) or other drug delivery systems. The linker can be designed to be stable in circulation but cleaved by the reducing environment or specific enzymes within tumor cells, releasing the cytotoxic payload.

Stimuli-Responsive Polymers: Incorporating octane-1,8-dithiol diacetate as a cross-linker in polymer networks can lead to the formation of "smart" hydrogels. These materials could be designed to degrade and release encapsulated therapeutics in response to specific biological triggers.

Self-Assembled Monolayers (SAMs): Dithioacetate-terminated molecules have been shown to form ordered arrays on gold surfaces, which is relevant for the development of molecular electronic devices. rsc.orgarxiv.orgresearchgate.net Further research could focus on the self-assembly of octane-1,8-dithiol diacetate on various substrates to create functional surfaces with tunable properties. The in-situ cleavage of the acetate (B1210297) groups to generate the thiol anchors provides a pathway to robust surface modification.

Q & A

Q. How can the concentration of acetic acid in a solution be accurately determined using titration?

Titration with sodium hydroxide (NaOH) is a standard method. Key steps include:

- Experimental Design : Use phenolphthalein as an indicator, which transitions at pH 8.2–10.0, suitable for weak acid/strong base reactions. Titrate 10.00 mL of acetic acid with 1.00 M NaOH, monitoring until a pale pink endpoint.

- Error Mitigation : Conduct multiple trials to minimize volumetric errors (e.g., parallax in burette readings). Account for potential over-titration by training researchers to recognize subtle color changes.

- Data Analysis : Calculate molarity using . Class data with standard deviations (e.g., ±0.043 M) improve reliability .

Q. What methods are used to chemically modify C60 fullerene films with octane-1,8-dithiol?

- Gas-Phase Functionalization : React octane-1,8-dithiol with C60 films at 140°C and ~1 Torr pressure to form cross-linked structures. This enhances solubility resistance and enables nanoparticle immobilization .

- Validation : Post-modification, use spectral ellipsometry to confirm changes in optical absorption edges (e.g., shifts in HOMO-LUMO transitions) and atomic force microscopy (AFM) to assess surface roughness (~1.08 nm RMS) .

Advanced Research Questions

Q. What experimental strategies prevent lactonization during thioesterification of polyphenolic compounds with octane-1,8-dithiol?

- Challenge : Under Steglich esterification conditions (EDCI, CHCN), octane-1,8-dithiol may induce δ-lactonization instead of forming thioesters due to competing nucleophilic attacks by phenolic hydroxyl groups .

- Solution : Replace octane-1,8-dithiol with cysteamine. Its primary amine group facilitates lactone ring-opening via transesterification, yielding stable thioester derivatives (e.g., 62% yield for catechin derivatives). Avoid basic conditions to prevent polyphenol oxidation .

Q. How does cross-linking C60 films with octane-1,8-dithiol influence their optical and structural properties?

- Optical Changes : Cross-linking reduces the optical bandgap () from 1.85 eV to 1.78 eV and shifts the intrinsic absorption edge () due to covalent bonding-induced electron delocalization .

- Structural Impact : Modified films exhibit larger grain sizes (~50 nm → 100 nm) and stable Au nanoparticle binding (~3 nm diameter). Ellipsometry and reflectance spectroscopy quantify extinction coefficient changes (e.g., 20% increase at 3 eV) .

Q. How do contradictory data on nanoparticle immobilization efficiency arise in octane-1,8-dithiol-functionalized C60 films?

- Key Variables : Reaction temperature (140°C optimal), pressure (1 Torr), and post-modification nanoparticle deposition methods (e.g., HAuCl reduction) significantly affect homogeneity .

- Resolution : Compare AFM and TEM data to correlate nanoparticle distribution (e.g., 5 nm Ag vs. 3 nm Au clusters) with optical parameter trends. Replicate experiments under inert atmospheres to minimize oxidative defects .

Methodological Guidelines

- Data Contradiction Analysis : When discrepancies arise (e.g., inconsistent molarity in titration), cross-validate using alternative techniques like gas chromatography or NMR for acetic acid quantification .

- Experimental Replication : For C60 modification, standardize substrate preparation (e.g., Si wafer cleaning protocols) and environmental controls (humidity <10%) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.